acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)
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Overview
Description
Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:
Solvent: Acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Catalysts: None required as the iron(2+) acts as the central metal ion
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.
Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Substituting Agents: Other ligands such as phosphines, amines
Major Products
Oxidation: Iron(3+)-based complexes
Substitution: New coordination complexes with different ligands
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:
Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.
Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.
Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.
Uniqueness
This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)
Properties
Molecular Formula |
C27H44FeN6-2 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) |
InChI |
InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2 |
InChI Key |
XCXGHLWZROAMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2] |
Origin of Product |
United States |
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